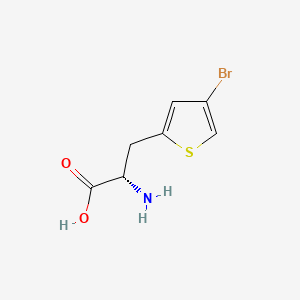

3-(4-Bromo-2-thienyl)alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

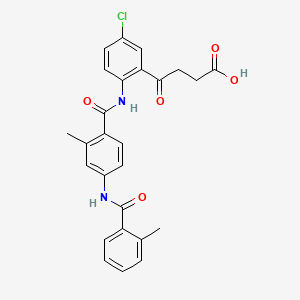

“3-(4-Bromo-2-thienyl)alanine” is a chemical compound with a molecular formula of C7H8BrNO2S . It’s a derivative of alanine, an amino acid, with a bromothienyl group attached .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . A convenient method for the synthesis of bromo ketone 1 involving the bromination of 1,3-di (2-thienyl)-2-buten-1-one (2) using N-bromosuccinimide in carbon tetrachloride has also been found .Molecular Structure Analysis

The molecular structure of “3-(4-Bromo-2-thienyl)alanine” can be analyzed using various spectroscopic techniques. For instance, a similar compound, 3-bromo-2-Hydroxypyridine, was investigated using Density Functional Theory (DFT) and Hartree-Fock (HF) methods .Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the case of 2-bromo-3-methoxythiophene, it was found that a side reaction of the autopolymerization reaction occurred in multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromo-2-thienyl)alanine” can be determined using various analytical techniques. For instance, its density, melting point, boiling point, and molecular weight can be determined .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

3-(Thiazol-4-yl)alanine and 3-(selenazol-4-yl)alanine, derivatives of 3-(4-Bromo-2-thienyl)alanine, can be obtained from aspartic acid. These derivatives have potential applications in various fields, including pharmaceuticals (Burger et al., 1992).

Biomedical Applications

A chiral BODIPY-based fluorescent compound was synthesized for biomedical applications, including as an antibacterial and antioxidant agent. This study highlights the potential of 3-(4-Bromo-2-thienyl)alanine derivatives in developing new antibacterial and antioxidant candidates (Alnoman et al., 2019).

Fluorescent Amino Acid Derivatives

New fluorescent benzo[b]thienyl amino acid derivatives based on sulfanylphenyl benzo[b]thiophenes were synthesized. These derivatives are quasi-isosteric analogs of naturally occurring fluorescent amino acids, indicating their potential in biochemical applications (Venanzi et al., 2005).

Pharmacological Properties

The pharmacological properties of [4-beta-(2-thienyl)-L-alanine]oxytocin were studied, revealing a drastic reduction in both affinity and intrinsic activity. This suggests its potential application in studying the biological effects of amino acid residues in peptides (Smith et al., 1978).

Biotechnological Production

Research on the biotechnological production of β-alanine, a naturally occurring β-type amino acid, highlighted its importance in various industrial applications, including medicine and environmental applications (Wang et al., 2021).

Bioorganic-Inorganic Interface

Studies on the molecular interface between bioorganics and inorganics, such as alanine on a silica surface, are crucial in nanoelectronics, biomimetics, and medical applications (Ben Shir et al., 2010).

Mercuration of Thienylalanine

Thiophene-2-carboxylic acid, 2-thienylethanoic acid, and 3-(2-thienyl)alanine were mercurated, leading to mono- and di-mercurated products. This has implications for the study of organometallic chemistry and potential applications in synthesis (Popović et al., 2000).

Antagonist in Cell Metabolism

β-2-Thienyl-DL-alanine acts as a phenylalanine antagonist in cell cultures, affecting the metabolism of both normal and neoplastic cells, which could be significant in cancer research and treatment (Jacquez et al., 1952).

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXHSYNAEYCIDW-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1Br)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-2-(4-Bromothienyl)alanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)